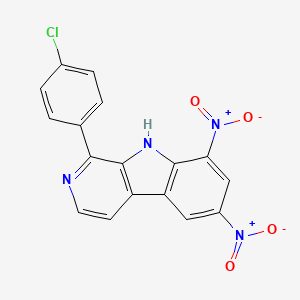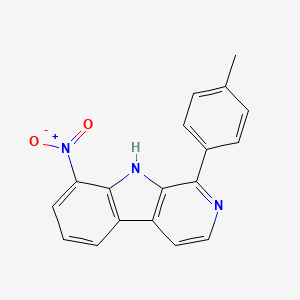![molecular formula C14H10N2O B1181669 2,5-Cyclohexadien-1-one, 4-[[4-(phenylamino)phenyl]imino]-, reaction products with sodium sulfide (N CAS No. 1327-59-9](/img/new.no-structure.jpg)
2,5-Cyclohexadien-1-one, 4-[[4-(phenylamino)phenyl]imino]-, reaction products with sodium sulfide (N
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Cyclohexadien-1-one, 4-[[4-(phenylamino)phenyl]imino]-, reaction products with sodium sulfide is a complex organic compound known for its vibrant color properties. It is commonly referred to as Sulfur Blue 13 or C.I. 53450 . This compound is primarily used as a dye in various industrial applications, including textiles, leather, and paper .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadien-1-one, 4-[[4-(phenylamino)phenyl]imino]-, reaction products with sodium sulfide involves the reaction of 4-(4-(phenylamino)phenylimino)cyclohexa-2,5-dienone with sodium polysulfide solution. This reaction is typically carried out at temperatures between 122°C and 124°C for approximately 36 hours . The resulting product is then precipitated by dilution with air .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure the consistency and quality of the dye produced. The compound is then processed into a powder form, which is used in various dyeing applications .
Análisis De Reacciones Químicas
Types of Reactions
2,5-Cyclohexadien-1-one, 4-[[4-(phenylamino)phenyl]imino]-, reaction products with sodium sulfide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different colored products.
Reduction: It can be reduced to its leuco form, which is colorless or lightly colored.
Substitution: Various substituents can be introduced into the compound to modify its properties.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, sodium hypochlorite, and sodium sulfide. The reactions are typically carried out under controlled temperatures and pH conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions include different shades of blue dyes, which are used in various industrial applications. The specific shade and properties of the dye can be controlled by adjusting the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2,5-Cyclohexadien-1-one, 4-[[4-(phenylamino)phenyl]imino]-, reaction products with sodium sulfide has several scientific research applications, including:
Chemistry: Used as a model compound in studies of dye chemistry and reaction mechanisms.
Biology: Employed in staining techniques for visualizing cellular structures.
Medicine: Investigated for potential use in diagnostic imaging and therapeutic applications.
Industry: Widely used in the textile, leather, and paper industries for dyeing purposes.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with various molecular targets, leading to the formation of colored products. The compound’s structure allows it to absorb specific wavelengths of light, resulting in its characteristic blue color. The pathways involved in its action include electron transfer and complex formation with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
Sulfur Blue 15: Another sulfur dye with similar applications but different shade properties.
Indigo: A well-known dye with a similar structure but different chemical properties.
Sulfur Black 1: Used in similar industrial applications but produces a black color instead of blue.
Uniqueness
2,5-Cyclohexadien-1-one, 4-[[4-(phenylamino)phenyl]imino]-, reaction products with sodium sulfide is unique due to its specific shade of blue and its stability under various dyeing conditions. Its ability to produce consistent and vibrant colors makes it a preferred choice in many industrial applications .
Propiedades
Número CAS |
1327-59-9 |
|---|---|
Fórmula molecular |
C14H10N2O |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(4-methoxyphenyl)-2-oxoethyl]-1(2H)-phthalazinone](/img/structure/B1181589.png)


